molecular formula C6H5N3O B13942259 5-Hydroxy-6-methylpyrazine-2-carbonitrile CAS No. 134510-04-6

5-Hydroxy-6-methylpyrazine-2-carbonitrile

Cat. No.: B13942259
CAS No.: 134510-04-6
M. Wt: 135.12 g/mol
InChI Key: JQXDXXABFIYEMI-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylpyrazine-2-carbonitrile is an organic compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both hydroxyl and nitrile functional groups in this compound makes it a versatile compound for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation and nitrile formation. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

5-Hydroxy-6-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methylpyrazine
  • 6-Methylpyrazine-2-carbonitrile
  • 5-Hydroxy-3-methylpyrazine

Comparison

5-Hydroxy-6-methylpyrazine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or different properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

134510-04-6

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-methyl-6-oxo-1H-pyrazine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4-6(10)8-3-5(2-7)9-4/h3H,1H3,(H,8,10)

InChI Key

JQXDXXABFIYEMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C#N

Origin of Product

United States

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